Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine
Description
Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine is a secondary amine featuring a benzo[1,3]dioxol-5-ylmethyl group (a methylenedioxyphenyl derivative) linked to a cyclohexylamine moiety. The benzo[1,3]dioxole scaffold is a common pharmacophore in bioactive molecules, often associated with interactions at neurotransmitter receptors due to its structural similarity to catecholamines .
Properties
CAS No. |
5427-37-2 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-4-12(5-3-1)15-9-11-6-7-13-14(8-11)17-10-16-13;/h6-8,12,15H,1-5,9-10H2;1H |
InChI Key |
BILHUAGLEOWGSF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCC(CC1)NCC2=CC3=C(C=C2)OCO3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzodioxole
The initial step involves synthesizing the benzodioxole structure. This can be accomplished by reacting catechol with dihalomethanes under basic conditions. The general reaction can be represented as follows:
$$
\text{Catechol} + \text{Dihalomethane} \rightarrow \text{Benzodioxole}
$$
Commonly used dihalomethanes include dichloromethane or dibromomethane. The reaction conditions typically require a base such as potassium carbonate to facilitate the formation of the dioxole ring.
Alkylation with Cyclohexylamine
Once the benzodioxole is synthesized, it can be alkylated with cyclohexylamine to form benzodioxol-5-ylmethyl-cyclohexyl-amine. This step generally involves:
Reagents : Benzodioxole derivative (e.g., benzodioxol-5-carbaldehyde) and cyclohexylamine.
Catalysts : A suitable catalyst such as triethylamine may be used to enhance the reaction rate.
The reaction can be represented as follows:
$$
\text{Benzodioxole} + \text{Cyclohexylamine} \rightarrow \text{Benzodioxol-5-ylmethyl-cyclohexyl-amine}
$$
Reaction Conditions
The reactions typically require specific conditions for optimal yield:
Temperature : Reactions are often conducted at room temperature or slightly elevated temperatures (up to 100 °C).
Solvents : Common solvents include dichloromethane or tetrahydrofuran (THF), which provide a suitable medium for the reactions.
Purification Methods
After synthesis, purification is crucial to obtain high-purity products. Common methods include:
Column Chromatography : Utilized for separating the desired product from unreacted materials and by-products.
Recrystallization : Often employed to purify solid products by dissolving them in a hot solvent and allowing them to crystallize upon cooling.
Yield and Characterization
The yields of these reactions can vary significantly based on reaction conditions and purification methods. Typical yields range from 60% to 80%. Characterization of the final product is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
The synthesis of benzodioxol-5-ylmethyl-cyclohexyl-amine involves a series of well-defined chemical transformations that require careful optimization of reaction conditions and purification techniques. Understanding these preparation methods is essential for developing this compound for further research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest . The compound’s ability to modulate enzyme activity and receptor binding makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The primary structural distinction among analogues lies in the substituent attached to the benzodioxolylmethyl-amine core. Key derivatives include:
*Estimated based on structural similarity to N-(1,3-benzodioxol-5-ylmethylene)cyclohexanamine (C₁₄H₁₆NO₂, ).
Key Observations:
Lipophilicity : Cyclohexyl-substituted derivatives (e.g., this compound) exhibit higher lipophilicity compared to aromatic benzyl analogues (e.g., 2-methoxybenzyl), which may influence blood-brain barrier permeability .
Hydrogen Bonding : Benzyl derivatives with polar substituents (e.g., methoxy or fluoro groups) increase hydrogen bond acceptors, enhancing solubility in polar solvents .
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine (BDA) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of BDA, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
BDA is characterized by a unique structure comprising a benzo[1,3]dioxole moiety linked to a cyclohexyl amine. Its chemical formula is with a molecular weight of approximately 233.31 g/mol . The presence of the dioxole ring contributes to its biological activity by facilitating interactions with various biological targets.
The biological activity of BDA is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : BDA has shown potential in inhibiting certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurological processes and potentially offering benefits in treating mood disorders or neurodegenerative diseases.
Antitumor Activity
Research indicates that BDA may possess antitumor properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, BDA was found to disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Antimicrobial Properties
BDA has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The structural features of BDA may enhance its interaction with bacterial cell membranes, leading to increased permeability and cell lysis .
Case Studies and Research Findings
Several studies have explored the biological activity of BDA:
- In Vitro Studies : A study assessed the cytotoxic effects of BDA on different cancer cell lines. Results indicated that BDA had an IC50 value in the low micromolar range, suggesting potent antitumor effects .
- Selectivity Profiling : Another investigation focused on the selectivity of BDA against various kinases. It was found that BDA selectively inhibited certain kinases involved in cancer progression, further supporting its potential as an anticancer agent .
- Antimicrobial Testing : In antimicrobial assays, BDA demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, highlighting its potential use in treating bacterial infections .
Data Summary
| Activity Type | Target | IC50 Value (µM) | Comments |
|---|---|---|---|
| Antitumor | Various cancer cell lines | Low micromolar | Induces apoptosis and disrupts mitochondrial function |
| Antimicrobial | E. coli, S. aureus | 10-20 | Significant inhibition observed |
| Enzyme Inhibition | Kinases | Varied | Selective inhibition profile |
Q & A
Basic: What are the key considerations for optimizing the synthesis of Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine to achieve high purity and yield?
Methodological Answer:
Synthesis optimization requires multi-step reaction control:
Stepwise Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation, ensuring minimal side reactions .
Condition Optimization : Adjust temperature (e.g., 60–80°C for condensation) and reaction time to balance yield and purity. Catalysts like acetic acid may enhance amine coupling efficiency .
Purification : Employ column chromatography or recrystallization (e.g., using ethanol-water mixtures) to isolate the final compound. Purity can be verified via melting point analysis and NMR spectroscopy .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H-NMR : Identifies hydrogen environments (e.g., aromatic protons at δ 6.5–7.0 ppm, cyclohexyl CH₂ at δ 1.0–2.0 ppm) .
- ¹³C-NMR : Confirms carbon骨架, distinguishing dioxole carbons (~100–110 ppm) from cyclohexyl carbons (~20–35 ppm) .
Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-O-C in dioxole at ~1250 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer:
Contradictions may arise from assay variability or structural analogs. Strategies include:
Standardized Assays : Replicate studies under identical conditions (e.g., fixed cell lines, incubation times, and concentrations) .
Structural Confirmation : Verify compound identity via X-ray crystallography or 2D-NMR to rule out isomer interference .
Computational Validation : Perform molecular docking to predict target binding (e.g., uPAR for anticancer activity) and compare with analogs like IPR-1 .
Advanced: What computational strategies are recommended to predict the interaction of this compound with biological targets?
Methodological Answer:
Molecular Docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., urokinase plasminogen activator receptor) .
Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns simulations) using GROMACS .
QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to guide analog design .
Basic: What in vitro assays are suitable for initial pharmacological screening of this compound?
Methodological Answer:
Antimicrobial Screening :
- Disk Diffusion : Test against Staphylococcus aureus and Streptococcus pneumoniae at 5–15 mg/mL .
Cytotoxicity Assays :
Enzyme Inhibition : Screen for monoamine oxidase (MAO) activity using fluorometric kits .
Advanced: How does the presence of the benzo[1,3]dioxole moiety influence the compound's reactivity and bioactivity compared to analogs?
Methodological Answer:
The dioxole ring enhances:
Electron-Donating Effects : Stabilizes charge-transfer interactions in biological targets (e.g., receptor binding pockets) .
Metabolic Stability : Resists oxidative degradation compared to simpler amines (e.g., benzylamine) .
Comparative Table of Analog Bioactivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
